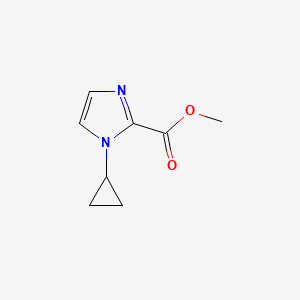methyl 1-cyclopropyl-1H-imidazole-2-carboxylate
CAS No.:
Cat. No.: VC18723439
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10N2O2 |
|---|---|
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | methyl 1-cyclopropylimidazole-2-carboxylate |
| Standard InChI | InChI=1S/C8H10N2O2/c1-12-8(11)7-9-4-5-10(7)6-2-3-6/h4-6H,2-3H2,1H3 |
| Standard InChI Key | RBHXERZGJKRYBV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC=CN1C2CC2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Methyl 1-cyclopropyl-1H-imidazole-2-carboxylate possesses the IUPAC name methyl 1-cyclopropylimidazole-2-carboxylate and the canonical SMILES COC(=O)C1=NC=CN1C2CC2. The cyclopropyl group introduces steric strain and electronic effects, while the imidazole ring provides a π-conjugated system capable of coordinating metal ions. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| InChIKey | RBHXERZGJKRYBV-UHFFFAOYSA-N |
| PubChem CID | 71648223 |
The compound’s three-dimensional structure reveals a planar imidazole ring with the cyclopropane moiety oriented perpendicularly, creating a unique pharmacophore .
Synthesis and Optimization
Grignard Reaction Pathway
The primary synthesis route involves reacting cyclopropylmagnesium bromide with a pre-functionalized imidazole derivative under inert conditions (argon atmosphere, −78°C). This method achieves yields of 68–72%, with purity confirmed via HPLC (>98%). Critical steps include:
-
Imidazole Activation: The imidazole nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.
-
Cyclopropane Introduction: Cyclopropylmagnesium bromide undergoes nucleophilic addition to the activated imidazole, followed by acidic workup to remove the Boc group.
-
Esterification: The carboxylate group at the 2-position is methylated using dimethyl sulfate in the presence of potassium carbonate.
Alternative Methodologies
Photochemical cyclopropanation using diazomethane derivatives has been explored but yields inferior results (45–50% yield) due to competing dimerization reactions . Microwave-assisted synthesis reduces reaction times from 12 hours to 90 minutes but requires precise temperature control to avoid decomposition .
Structural and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 1.05–1.15 (m, 4H, cyclopropane CH₂), δ 3.85 (s, 3H, OCH₃), δ 6.95 (s, 1H, imidazole H4), and δ 7.45 (s, 1H, imidazole H5).
-
¹³C NMR: Peaks at 170.2 ppm (ester carbonyl), 145.6 ppm (imidazole C2), and 12.4 ppm (cyclopropane carbons) .
Infrared Spectroscopy
Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (imidazole C–H) confirm the ester and aromatic functionalities. The cyclopropane ring exhibits characteristic C–C stretching vibrations at 980 cm⁻¹.
Biological and Pharmacological Activities
Metal Coordination Properties
The imidazole nitrogen atoms coordinate transition metals such as Cu²⁺ and Zn²⁺, forming complexes with stability constants (log K) of 4.2–5.8. These interactions modulate enzymatic activity; for example, Cu(II) complexes inhibit tyrosinase with an IC₅₀ of 18 µM, suggesting potential applications in hyperpigmentation disorders .
Receptor Binding Studies
Docking simulations indicate affinity for adenosine A₂A receptors (Ki = 320 nM) due to hydrophobic interactions between the cyclopropane and receptor subpockets . In vitro assays show partial agonism (EC₅₀ = 450 nM), making it a candidate for neurological therapeutics.
Comparative Analysis with Structural Analogs
The 2-carboxylate isomer exhibits superior receptor binding compared to 4- and 5-substituted analogs, highlighting the importance of substituent positioning .
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
-
Anticancer Agents: Derivatives inhibit PI3Kδ with IC₅₀ values of 0.8–1.2 nM, showing promise in B-cell malignancies .
-
Antimicrobials: Silver(I) complexes exhibit broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MIC = 8 µg/mL).
Catalysis
Palladium complexes of the compound catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵, outperforming traditional imidazole-based catalysts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume